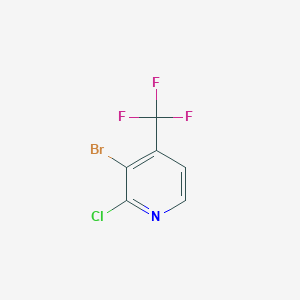

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Descripción general

Descripción

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .

Synthesis Analysis

Trifluoromethylpyridines, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .Aplicaciones Científicas De Investigación

Functionalization and Metalation of Halopyridines

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and its analogs have been explored for their potential in functionalization and metalation. Studies have demonstrated the conversion of similar halopyridines into various carboxylic acids through selective deprotonation and carboxylation processes. This highlights the versatility of these compounds in synthesizing diverse chemical structures (Cottet et al., 2004).

Spectroscopic and Optical Studies

In the field of spectroscopy and optics, compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, have been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies also involve exploring their non-linear optical properties and interactions with DNA, highlighting their potential in biochemistry and materials science (Vural & Kara, 2017).

Synthesis of Pyrazolopyridines

The synthesis of pyrazolopyridines, a class of compounds relevant in medicinal chemistry, has been explored using 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and similar halopyridines. This research is significant for developing new heterocyclic compounds with potential pharmaceutical applications (Greszler & Stevens, 2009).

Functionalization of Pyridine Derivatives

The deprotonative functionalization of pyridine derivatives, including those with structures similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, has been demonstrated. These compounds react efficiently with aldehydes, indicating their usefulness in synthesizing various aldehyde-based products (Shigeno et al., 2019).

Halogen Shuffling in Pyridines

Research on halogen shuffling in pyridines, where compounds like 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine are treated with lithium diisopropylamide and iodine, demonstrates the possibilities of obtaining various iodo derivatives. This method opens up new pathways for manipulating halopyridines for different synthetic applications (Mongin et al., 1998).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQPWCYFBMOFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)